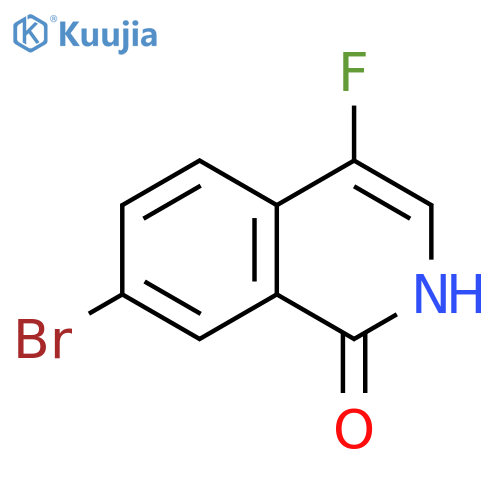

Cas no 956700-15-5 (7-bromo-4-fluoro-2H-isoquinolin-1-one)

956700-15-5 structure

商品名:7-bromo-4-fluoro-2H-isoquinolin-1-one

CAS番号:956700-15-5

MF:C9H5BrFNO

メガワット:242.044504880905

MDL:MFCD20526591

CID:4667544

PubChem ID:23649834

7-bromo-4-fluoro-2H-isoquinolin-1-one 化学的及び物理的性質

名前と識別子

-

- 7-bromo-4-fluoroisoquinolin-1(2H)-one

- 7-bromo-4-fluoro-2H-isoquinolin-1-one

- 1(2H)-Isoquinolinone, 7-bromo-4-fluoro-

- 7-Bromo-4-fluoro-1,2- dihydroisoquinolin-1-one

- SCHEMBL25391799

- 7-Bromo-4-fluoro-1(2H)-isoquinolinone

- 7-bromo-4-fluoro-1-hydroxy-isoquinoline

- 7-bromo-4-fluoroisoquinolin-1-ol

- 7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one

- SCHEMBL22473899

- EN300-1667007

- MFCD20526591

- DB-415296

- F70262

- CS-0311156

- 956700-15-5

-

- MDL: MFCD20526591

- インチ: 1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)

- InChIKey: OCGGCFXJZYMUHC-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC(Br)=C2)C(F)=CN1

計算された属性

- せいみつぶんしりょう: 240.95385g/mol

- どういたいしつりょう: 240.95385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

7-bromo-4-fluoro-2H-isoquinolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | F70262-0.1/G |

7-BROMO-4-FLUORO-1,2-DIHYDROISOQUINOLIN-1-ONE |

956700-15-5 | 95% | 0.1g |

$158 | 2023-09-18 | |

| Enamine | EN300-1667007-0.5g |

7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 95% | 0.5g |

$1599.0 | 2023-06-04 | |

| Enamine | EN300-1667007-1.0g |

7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 95% | 1g |

$2050.0 | 2023-06-04 | |

| Enamine | EN300-1667007-100mg |

7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 95.0% | 100mg |

$712.0 | 2023-09-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0832-1g |

7-bromo-4-fluoro-2H-isoquinolin-1-one |

956700-15-5 | 95% | 1g |

¥3492.0 | 2024-04-15 | |

| abcr | AB599001-1g |

7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one; . |

956700-15-5 | 1g |

€1508.50 | 2024-07-19 | ||

| Enamine | EN300-1667007-500mg |

7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 95.0% | 500mg |

$1599.0 | 2023-09-21 | |

| Enamine | EN300-1667007-2500mg |

7-bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 95.0% | 2500mg |

$4019.0 | 2023-09-21 | |

| Aaron | AR01E4G4-100mg |

7-Bromo-4-fluoro-1,2-dihydroisoquinolin-1-one |

956700-15-5 | 98% | 100mg |

$152.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0832-100mg |

7-bromo-4-fluoro-2H-isoquinolin-1-one |

956700-15-5 | 95% | 100mg |

¥1260.0 | 2024-04-15 |

7-bromo-4-fluoro-2H-isoquinolin-1-one 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

956700-15-5 (7-bromo-4-fluoro-2H-isoquinolin-1-one) 関連製品

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:956700-15-5)7-bromo-4-fluoro-2H-isoquinolin-1-one

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):153.0/341.0/1025.0